

Cesium oxalate stability and incompatibility with strong oxidizers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium oxalate

Cat. No.: B095611

[Get Quote](#)

Cesium Oxalate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and incompatibility of **cesium oxalate** with strong oxidizers.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid **cesium oxalate** under standard laboratory conditions?

A1: Solid **cesium oxalate** is chemically stable under standard ambient conditions, such as room temperature and pressure.^[1] It is typically supplied as a white powder.^[2] For optimal stability and to prevent degradation, it should be stored in a tightly closed container in a dry and cool place.^{[1][3][4]}

Q2: What is the thermal stability of **cesium oxalate** and at what temperature does it decompose?

A2: **Cesium oxalate** decomposes upon heating. The thermal decomposition reaction involves its reduction to cesium carbonate and carbon monoxide.^[5]

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the precise decomposition temperature of **cesium oxalate** is not readily available in the

provided search results, studies on other alkali metal oxalates can offer insights. Generally, the thermal stability of alkali metal carbonates, which are the products of oxalate decomposition, increases down the group.^[6] This suggests that cesium carbonate is highly stable. The decomposition of the oxalate to the carbonate is a common characteristic of alkali metal oxalates.

Q3: Is cesium oxalate hygroscopic?

A3: There are varying reports regarding the hygroscopicity of cesium compounds. Some sources describe cesium salts like cesium hydroxide and cesium fluoride as hygroscopic.^[7] The existence of **cesium oxalate** monohydrate ($\text{Cs}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$) indicates that it can absorb water.^[5] However, some research has noted that alkyl **cesium oxalates** are bench-stable and non-hygroscopic. Given the potential for water absorption, it is recommended to store **cesium oxalate** in a dry environment.^[1]

Q4: Why is cesium oxalate incompatible with strong oxidizers?

A4: **Cesium oxalate** is incompatible with strong oxidizing agents due to the oxalate anion ($\text{C}_2\text{O}_4^{2-}$), which can be readily oxidized.^[1] Strong oxidizers can react exothermically and potentially vigorously with the oxalate, leading to the generation of heat, gas (such as carbon dioxide), and potentially creating a hazardous situation. Safety data sheets consistently list strong oxidizing agents as a key incompatibility for **cesium oxalate**.^{[1][4]}

Troubleshooting Guide

Issue: Unexpected reaction or fuming when mixing **cesium oxalate** with another reagent.

Possible Cause: Inadvertent mixing with a strong oxidizing agent.

Solution:

- **Safety First:** Immediately cease the experiment, and if necessary, evacuate the area and alert safety personnel.
- **Review Protocol:** Carefully review your experimental protocol to identify any potential strong oxidizing agents that may have been introduced. Common strong oxidizers include

permanganates, dichromates, chlorates, perchlorates, nitrates, and concentrated hydrogen peroxide.[8][9][10]

- Consult Incompatibility Data: Refer to the Safety Data Sheet (SDS) for all reagents used in your experiment to check for incompatibilities. The SDS for **cesium oxalate** explicitly warns against mixing with strong oxidizing agents.[1]
- Future Prevention: Ensure all researchers are aware of the incompatibility of **cesium oxalate** with strong oxidizers. Label all containers clearly and store **cesium oxalate** away from oxidizing agents.

Issue: **Cesium oxalate** powder appears clumpy or has gained weight.

Possible Cause: Absorption of atmospheric moisture.

Solution:

- Drying: If the integrity of the sample is not compromised for your application, you may be able to dry the **cesium oxalate** in a desiccator or under vacuum at a gentle temperature. Be cautious not to heat it to its decomposition temperature.
- Storage: Ensure the **cesium oxalate** container is tightly sealed and stored in a desiccator or a controlled low-humidity environment to prevent further moisture absorption.[1][4]

Data Summary

Table 1: Physical and Chemical Properties of **Cesium Oxalate**

Property	Value	Reference
Chemical Formula	<chem>Cs2C2O4</chem>	[5]
Molar Mass	353.83 g/mol	
Appearance	White solid/powder	[2]
Solubility in Water	76 g / 100 mL (at 25 °C)	[5]
Storage	Store in a tightly closed, dry, and cool place	[1][3][4]

Table 2: Incompatibility Profile of **Cesium Oxalate**

Incompatible Material	Hazard	Reference
Strong Oxidizing Agents	Risk of vigorous exothermic reaction, gas generation.	[1] [4]
Acids	May react to form oxalic acid.	[1]

Experimental Protocols

Protocol 1: Qualitative Assessment of Thermal Stability (Demonstration)

Objective: To visually demonstrate the decomposition of **cesium oxalate** upon heating.

Materials:

- **Cesium oxalate**
- Heat-resistant test tube
- Bunsen burner or heating mantle
- Gas delivery tube
- Limewater (saturated calcium hydroxide solution)
- Fume hood

Procedure:

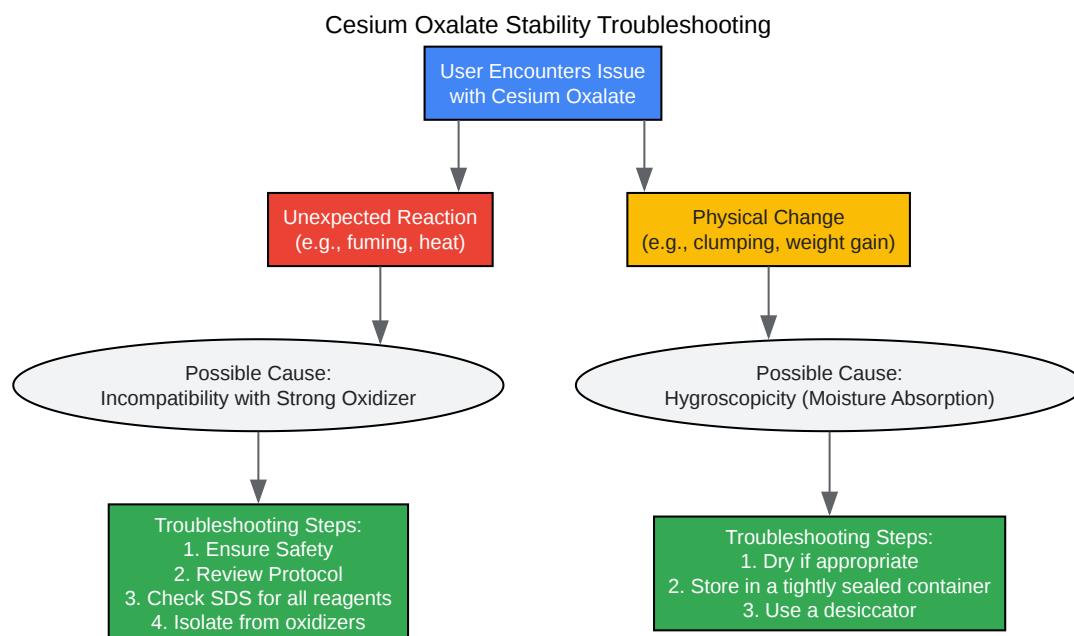
- Place a small amount (e.g., 0.5 g) of **cesium oxalate** into a heat-resistant test tube.
- Set up a gas delivery tube leading from the test tube into a separate test tube containing limewater.
- Ensure the entire apparatus is securely clamped within a fume hood.
- Gently heat the test tube containing **cesium oxalate**.

- Observe any changes in the appearance of the solid and the limewater.
- Expected Observation: The **cesium oxalate** will decompose, producing carbon monoxide gas. The limewater will remain clear as carbon monoxide does not react with it. This protocol indirectly demonstrates decomposition by showing the absence of CO₂, which would be expected from the decomposition of many other metal oxalates.

Protocol 2: Demonstration of Incompatibility with a Strong Oxidizer (Potassium Permanganate)

Objective: To safely demonstrate the redox reaction between **cesium oxalate** and a strong oxidizing agent.

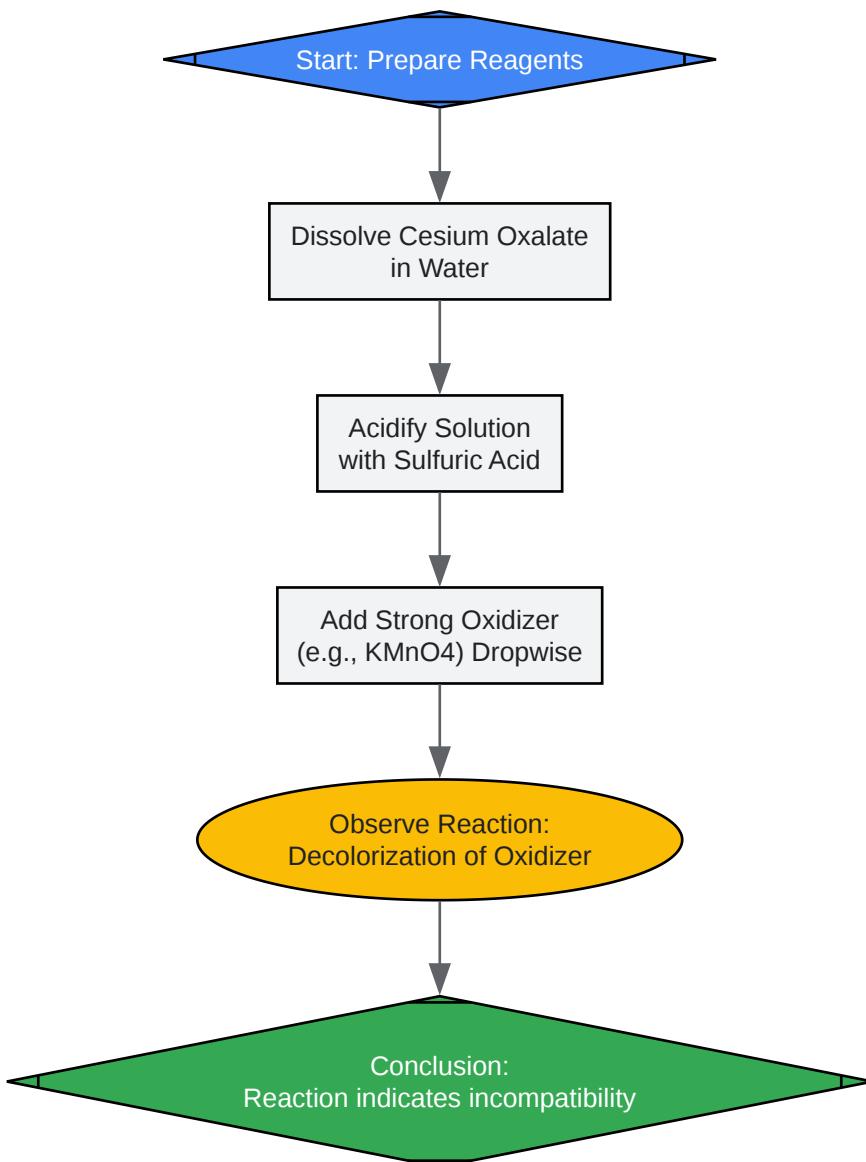
Materials:


- **Cesium oxalate**
- Potassium permanganate (KMnO₄) solution (0.02 M)
- Dilute sulfuric acid (1 M)
- Beaker
- Stirring rod
- Fume hood
- Personal Protective Equipment (goggles, lab coat, gloves)

Procedure:

- In a fume hood, dissolve a small amount of **cesium oxalate** (e.g., 0.1 g) in approximately 50 mL of deionized water in a beaker.
- Acidify the solution by adding about 10 mL of 1 M sulfuric acid.
- Slowly, and with constant stirring, add the potassium permanganate solution dropwise to the **cesium oxalate** solution.

- Expected Observation: The deep purple color of the permanganate solution will disappear upon addition to the acidic oxalate solution. This indicates a redox reaction where the permanganate ion (MnO_4^-) is reduced (and decolorized) and the oxalate ion ($C_2O_4^{2-}$) is oxidized. This demonstrates the incompatibility and reactivity of **cesium oxalate** with a strong oxidizer.


Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for **cesium oxalate** issues.

Experimental Workflow: Testing for Oxidizer Incompatibility

[Click to download full resolution via product page](#)

Caption: Workflow for testing **cesium oxalate** incompatibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Caesium oxalate - Wikipedia [en.wikipedia.org]
- 6. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [akash.ac.in]
- 7. Caesium - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chlorates.exrockets.com [chlorates.exrockets.com]
- 10. nj.gov [nj.gov]
- To cite this document: BenchChem. [Cesium oxalate stability and incompatibility with strong oxidizers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095611#cesium-oxalate-stability-and-incompatibility-with-strong-oxidizers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com